Home > Products > Screening Compounds P15100 > 2-N,N-Di-n-propylamino-4,7-dimethoxyindan
2-N,N-Di-n-propylamino-4,7-dimethoxyindan - 82668-32-4

2-N,N-Di-n-propylamino-4,7-dimethoxyindan

Catalog Number: EVT-1544138
CAS Number: 82668-32-4
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-N,N-Di-n-propylamino-4,7-dimethoxyindan is a chemical compound with the molecular formula C17_{17}H27_{27}N O2_2 and a molecular weight of 275.41 g/mol. This compound is categorized under the class of indane derivatives, specifically featuring a dimethoxy group and a di-n-propylamino substituent. It has been studied for its potential pharmacological activities, particularly its effects on dopaminergic systems in the brain.

Source and Classification

The compound is derived from 2-amino-4,7-dimethoxyindan, which has been explored in various studies for its dopaminergic activity. The classification of this compound places it within the broader category of psychoactive substances, particularly those acting on dopamine receptors. Research indicates that derivatives of this compound can exhibit varying degrees of activity at central and peripheral dopamine receptors, making it relevant in pharmacological contexts related to neuropharmacology and behavioral studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan typically involves several steps:

  1. Starting Material: The synthesis often begins with 4,7-dimethoxyindan as the precursor.
  2. Alkylation Reaction: The introduction of the di-n-propylamino group is achieved through an alkylation reaction. This can be performed using n-propyl bromide or another suitable alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  3. Purification: Following the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan features:

  • Indan Core: A bicyclic structure with a five-membered ring fused to a six-membered ring.
  • Dimethoxy Substituents: Two methoxy groups (-OCH3_3) attached to positions 4 and 7 of the indan ring.
  • Di-n-propylamino Group: A propyl chain attached to the nitrogen atom, contributing to its pharmacological properties.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry .

Chemical Reactions Analysis

Reactions and Technical Details

2-N,N-Di-n-propylamino-4,7-dimethoxyindan can participate in various chemical reactions:

  • Receptor Binding Studies: The compound has been evaluated for its ability to bind to dopamine receptors through in vitro assays.
  • Metabolic Studies: Research indicates that it may undergo metabolic transformations in biological systems, affecting its pharmacokinetics and pharmacodynamics .

These reactions are essential for understanding both the therapeutic potential and safety profile of the compound.

Mechanism of Action

Process and Data

The mechanism of action for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan primarily involves modulation of dopaminergic activity:

  1. Dopamine Receptor Agonism: The compound acts as an agonist at both pre-synaptic and post-synaptic dopamine receptors, influencing neurotransmitter release and receptor activation.
  2. Behavioral Effects: In animal models, it has shown effects similar to apomorphine, indicating potential applications in treating conditions related to dopamine dysregulation .

This mechanism highlights its relevance in neuropharmacology and potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Additional analyses like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups present and confirm molecular identity .

Applications

Scientific Uses

2-N,N-Di-n-propylamino-4,7-dimethoxyindan has several scientific applications:

  • Pharmacological Research: It is used in studies investigating the role of dopamine in various neurological conditions.
  • Behavioral Studies: Its effects on animal behavior make it a candidate for research into psychotropic medications.
  • Drug Development: Potential for development into therapeutic agents targeting dopaminergic systems for conditions like Parkinson's disease or schizophrenia .

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts.

Dopaminergic Receptor Pharmacology of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127)

Receptor Binding Affinity and Selectivity Profiles

RDS-127 (2-N,N-Di-n-propylamino-4,7-dimethoxyindan) exhibits a distinctive and selective binding profile for dopamine (DA) receptors, setting it apart from classical catecholaminergic agonists like apomorphine. This profile is characterized by a marked preference for specific receptor subtypes and states.

  • High-Affinity Binding to Dopamine Autoreceptors vs. Postsynaptic Receptors

    RDS-127 demonstrates nanomolar affinity for specific high-affinity binding sites associated with dopamine autoreceptors. In rat striatal membrane preparations, it potently displaces the radioligand [³H]apomorphine (a non-selective DA agonist), indicating significant affinity for these sites (IC₅₀ in the nanomolar range) [1] [5]. Crucially, significantly higher concentrations of RDS-127 were required to displace ligands binding predominantly to postsynaptic receptors, such as the antagonist [³H]spiperone (associated with D₂-like receptors) or [³H]rauwolscine (an α₂-adrenoceptor ligand with affinity for some DA receptors) [1] [3] [5]. This differential displacement profile provides strong biochemical evidence for RDS-127's preferential interaction with presynaptic autoreceptors compared to many postsynaptic DA receptors. Its binding profile suggested it was a potent, long-acting, non-ergot, non-catechol dopamine receptor agonist with a unique selectivity pattern [1] [5] [6].

  • Comparative Displacement Studies with [³H]Apomorphine, [³H]Spiperone, and [³H]Rauwolscine

    Direct comparative binding studies quantified RDS-127's selectivity. While apomorphine, RDS-127, and the structurally related compound JMC-181 all displaced [³H]apomorphine from rat striatal membranes with nanomolar potency, their affinities for sites labeled by [³H]spiperone or [³H]rauwolscine differed substantially. RDS-127 required concentrations orders of magnitude higher to effectively displace these latter ligands compared to its potency in displacing [³H]apomorphine [1] [3] [5]. This pattern contrasted with apomorphine, which showed less discrimination between the different binding sites. The data is summarized in Table 1 below.

Table 1: Comparative Receptor Binding Profiles of RDS-127, Apomorphine, and JMC-181 [1] [3] [5]

CompoundDisplacement of [³H]Apomorphine (High-Affinity Sites)Displacement of [³H]Spiperone (D₂-like Postsynaptic)Displacement of [³H]Rauwolscine
RDS-127Nanomolar (High)Micromolar (Low/Weak)Micromolar (Weak)
Apomorphine (APO)Nanomolar (High)Nanomolar (Moderate)Nanomolar (Moderate)
JMC-181Nanomolar (High)Micromolar (Weak/Inact.)Not Reported

Functional Activity at Dopamine Receptor Subtypes

Beyond binding affinity, the functional efficacy of RDS-127 at different dopamine receptor subtypes and pathways reveals its unique pharmacological character as a selective autoreceptor agonist.

  • Inactivity at D1-Linked Adenylate Cyclase Activation in Carp Retina Models

    A key functional distinction of RDS-127 from apomorphine is its lack of activity at dopamine receptors positively coupled to adenylate cyclase (historically termed D₁ receptors). In the carp retina model, a preparation rich in postsynaptic D₁ receptors, apomorphine produced a concentration-dependent increase in cyclic AMP production. In stark contrast, RDS-127 (and JMC-181) were completely inactive in stimulating adenylate cyclase activity at concentrations up to 300 µM [1] [3] [5]. This profound functional inactivity demonstrates that RDS-127 lacks significant agonist efficacy at postsynaptic D₁ receptors, consistent with its weak binding to sites linked to this effector system.

  • Preferential Activation of Nigrostriatal Pathway Autoreceptors

    Multiple lines of functional evidence confirm RDS-127's selectivity for activating dopamine autoreceptors within the nigrostriatal pathway:

  • Electrophysiology: Intravenous administration of RDS-127 potently and selectively decreased the firing rate of dopaminergic neurons in the pars compacta of the substantia nigra (SNc) (ID₁₀₀ = 40 ± 10 nmol/kg i.v.), which are the cell bodies possessing somatodendritic autoreceptors. Conversely, it did not suppress or even increased the firing of neurons in the pars reticulata (SNr), which are largely GABAergic and lack these autoreceptors [1] [5] [6]. This effect was reversed by DA antagonists.
  • Biochemical Autoreceptor Activity (GBL Model): Using the gamma-butyrolactone (GBL) model to assess autoreceptor regulation of tyrosine hydroxylase activity in vivo, RDS-127 was exceptionally potent in inhibiting DOPA accumulation in the caudate nucleus (a measure of autoreceptor activation), being approximately 7 times more potent than apomorphine in this assay. It was equipotent to apomorphine in the olfactory tubercle [1] [5]. JMC-181 showed only weak activity.
  • Behavioral Pharmacology - Turning Behavior: In rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, apomorphine potently induced contralateral turning (indicating postsynaptic receptor stimulation in the denervated striatum). RDS-127 was approximately 8 times less potent than apomorphine in producing this contralateral rotation, reflecting its weaker direct stimulation of supersensitive postsynaptic receptors [1] [5].
  • Behavioral Pharmacology - Locomotor Activity: RDS-127 produced a biphasic effect on spontaneous locomotor activity in rats (similar to apomorphine), characteristic of low-dose autoreceptor-mediated inhibition and higher-dose postsynaptic receptor-mediated stimulation. Crucially, the locomotor stimulant effects of RDS-127 were 3 times more potent and lasted 4 times longer than those induced by apomorphine [1] [5]. This enhanced potency and duration likely reflect its metabolic stability (non-catechol structure) and potentially complex interactions within the striatal circuitry modulated by autoreceptor selectivity.

Table 2: Functional Profile of RDS-127 Demonstrating Autoreceptor Selectivity [1] [3] [5]

Functional AssayRDS-127 EffectComparison to Apomorphine (APO)Interpretation (Mechanism)
Carp Retina cAMP Accumulation (D₁ postsynaptic)No Effect (up to 300 µM)APO potently stimulatesLacks D₁ postsynaptic agonist activity
SNc Neuron Firing RatePotent Decrease (ID₁₀₀ = 40 nmol/kg i.v.)APO decreases firingPotent Somatodendritic Autoreceptor Agonist
SNr Neuron Firing RateNo Decrease or IncreaseAPO decreases firing (non-selectively)Selectivity for DA Neurons (Autoreceptors)
Inhibition of Striatal DOPA Accum. (GBL Model)Potent Inhibition (7x more potent than APO in caudate)Less potent than RDS-127 in caudatePotent Nerve Terminal Autoreceptor Agonist
Contralateral Rotation (6-OHDA lesioned rats)Weak Stimulation (Approx. 8x less potent than APO)Potent stimulationWeak Agonist at Supersensitive Postsynaptic Receptors
Locomotor Stimulation (Higher Doses)Stimulation (3x more potent, 4x longer duration than APO)Less potent and shorter duration stimulationComplex: Enhanced efficacy/stability, potential network effects
All EffectsBlocked by DA Receptor AntagonistsBlocked by DA antagonistsDopamine Receptor-Mediated Effects

Properties

CAS Number

82668-32-4

Product Name

2-N,N-Di-n-propylamino-4,7-dimethoxyindan

IUPAC Name

4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3

InChI Key

FPAHQTSJKYIURQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC

Synonyms

2-N,N-di-n-propylamino-4,7-dimethoxyindan
RDS 127
RDS-127

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.